Enhanced Hydrogen-Bond Acceptor Capacity and Reduced Lipophilicity versus Fmoc-Inp-OH (CAS 148928-15-8)
Computed molecular properties from PubChem reveal that the target compound possesses five hydrogen-bond acceptor (HBA) atoms compared to four for the non-methoxylated analog Fmoc-Inp-OH (CAS 148928-15-8), a direct consequence of the additional methoxy oxygen atom [1]. This single-atom difference is coupled with a reduced computed lipophilicity (XLogP3-AA = 3.0 vs. 3.3 for Fmoc-Inp-OH) and an increased topological polar surface area (TPSA = 76.1 Ų vs. 66.8 Ų). The additional HBA site enables the formation of an extra intermolecular hydrogen bond with solvent water molecules or a biological target, while the lowered logP and elevated TPSA predict improved aqueous solubility. In a lead optimization program, a ΔXLogP of –0.3 and a ΔTPSA of +9.3 Ų are within ranges known to meaningfully influence permeability-solubility balance and off-target promiscuity profiles [2].
| Evidence Dimension | Computed Physicochemical Properties (XLogP3-AA, TPSA, H-Bond Acceptor Count) |
|---|---|
| Target Compound Data | XLogP3-AA = 3.0; TPSA = 76.1 Ų; H-Bond Acceptors = 5; Rotatable Bonds = 5 |
| Comparator Or Baseline | Fmoc-Inp-OH (CAS 148928-15-8): XLogP3-AA = 3.3; TPSA = 66.8 Ų; H-Bond Acceptors = 4; Rotatable Bonds = 4 |
| Quantified Difference | ΔXLogP = –0.3; ΔTPSA = +9.3 Ų; ΔHBA = +1; ΔRotatable Bonds = +1 |
| Conditions | Computed by XLogP3 3.0 and Cactvs 3.4.8.18 algorithms (PubChem release 2025.04.14) |
Why This Matters
The additional hydrogen-bond acceptor and reduced lipophilicity differentiate this building block for researchers seeking to modulate peptide solubility and target engagement without altering the core piperidine scaffold, directly impacting procurement selection when LogP/TPSA optimization is a design criterion.
- [1] PubChem Computed Properties: CID 132301017 (Target) and CID 2736490 (Fmoc-Inp-OH). National Center for Biotechnology Information (2026). View Source
- [2] Waring, M. J. Lipophilicity in Drug Discovery. Expert Opinion on Drug Discovery, 2010, 5, 235–248. View Source
